Z-D-Leu-OH.DCHA

Übersicht

Beschreibung

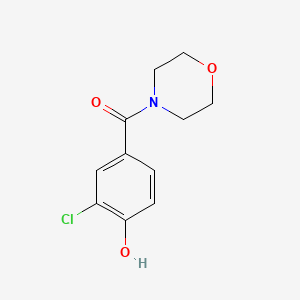

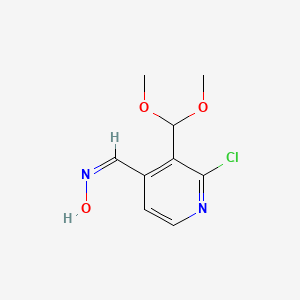

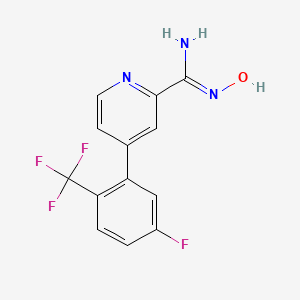

Z-D-Leu-OH.DCHA is a leucine derivative . Its IUPAC name is (2R)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoic acid compound with N-cyclohexylcyclohexanamine (1:1) .

Molecular Structure Analysis

The molecular formula of Z-D-Leu-OH.DCHA is C26H42N2O4 . Its molecular weight is 446.63 . The InChI code for Z-D-Leu-OH.DCHA is 1S/C14H19NO4.C12H23N/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t12-;/m1./s1 .Physical And Chemical Properties Analysis

Z-D-Leu-OH.DCHA is a solid substance . The storage temperature is normal, and it is shipped at room temperature .Wissenschaftliche Forschungsanwendungen

Research on Model Couplings

- Studies on Carbodiimide-Mediated Model Couplings: This research explored the couplings of Z-Pro-D-Leu-OH with 2,3-benzo-10-aza-1,4,7,13-tetraoxacyclopentadeca-2-ene. The study, conducted using high-performance liquid chromatography, investigated the racemization process during the preparation of N-(Z-Pro-Leu-)benzoaza-15-crown-5, with a focus on the role of HOBT as an additive (Kulikov, Basok, & Lukyanenko, 2009).

Photocatalysis Research

- Enhanced Photocatalytic Activity in Diclofenac Degradation: A study on F-doped ZnO nano- and meso-crystals examined their role in the photocatalytic degradation of diclofenac, an emerging contaminant in water. The research highlighted the material's efficiency in generating hydroxyl radicals and its potential application in advanced oxidation processes for water treatment (Vitiello et al., 2020).

Chemical Analysis and Spectroscopy

- Thermal Chemiluminescence Spectroscopy of Amino Acids: This study investigated the chemiluminescence spectra of DCHA salts of various amino acids using a Fourier-transform chemiluminescence spectrometer. The research provided insights into the emission characteristics of these compounds and their potential applications in identifying chemical groups in luminescent molecules (Yamada et al., 2012).

Genetic Research

- Formation of Left-Handed Z-DNA: The use of Z-DNA-specific antibodies demonstrated the formation of left-handed Z-DNA in sequences of (dC-dA)n X (dG-dT)n in negatively supercoiled plasmids. This study provided evidence for the formation of Z-DNA at physiological negative superhelical densities without requiring high salt concentration or chemical modifications (Nordheim & Rich, 1983).

Enzyme Inhibition Studies

- Inhibitory Effects of Zanthoxylum nitidum: Research on Zanthoxylum nitidum focused on its inhibitory effects against Helicobacter pylori urease. The study investigated the kinetics and potential mechanism of inhibition, contributing to the understanding of traditional applications of Z. nitidum in treating H. pylori-associated gastric disorders (Lu, Li, & Wu, 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4.C12H23N/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOULZFSGIVQTHX-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-D-Leu-OH.DCHA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

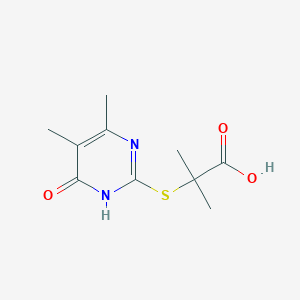

![6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2-(methylthio)pyrimidin-4(3H)-one](/img/structure/B1417826.png)

![Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate](/img/structure/B1417834.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one](/img/structure/B1417841.png)